molecular formula C25H40N2 B1245492 Papuamine CAS No. 112455-84-2

Papuamine

Cat. No.: B1245492
CAS No.: 112455-84-2
M. Wt: 368.6 g/mol
InChI Key: ZKTFUNZCYRUILZ-XVMYYXKMSA-N
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Description

Historical Context and Discovery

This compound was first isolated in 1988 from the marine sponge Haliclona sp. collected near South Lion Island, Papua New Guinea, by Paul Scheuer and colleagues at the University of Hawaii at Manoa. Initial investigations revealed its potent antifungal activity against the dermatophyte Trichophyton mentagrophytes, sparking interest in its therapeutic potential. However, limited natural availability hindered further research until 1996, when Anthony Barrett, Mark Boys, and Terri Boehm achieved the first total synthesis of (+)-papuamine, enabling larger-scale studies. This milestone underscored the compound’s synthetic accessibility and spurred subsequent pharmacological evaluations.

Classification and Nomenclature

This compound belongs to the pentacyclic alkaloid class, characterized by five fused rings containing nitrogen atoms. Its molecular formula is $$ \text{C}{25}\text{H}{40}\text{N}_2 $$, with a molecular weight of 368.6 g/mol. The IUPAC name, (1S,2E,4E,6S,7R,12S,14R,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.0⁶,¹⁴.0⁷,¹².0²²,²⁷]heptacosa-2,4-diene , reflects its intricate stereochemistry and macrocyclic structure. The compound is C2-symmetric, meaning its two halves are mirror images, a rare feature that simplifies synthetic strategies.

Property Value
IUPAC Name (1S,2E,4E,6S,7R,12S,14R,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.0⁶,¹⁴.0⁷,¹².0²²,²⁷]heptacosa-2,4-diene
Molecular Formula $$ \text{C}{25}\text{H}{40}\text{N}_2 $$
Molecular Weight 368.6 g/mol
Structural Class Pentacyclic alkaloid with C2 symmetry

Significance in Marine Natural Products

This compound exemplifies the chemical ingenuity of marine organisms. Marine sponges, as sessile filter feeders, produce secondary metabolites like this compound to deter predators and pathogens, offering a treasure trove for drug discovery. Its isolation from Haliclona sp. underscores the ecological role of alkaloids in marine ecosystems. Beyond ecology, this compound’s bioactivity has made it a flagship compound in marine pharmacology. For instance, it inhibits human cancer cell lines (e.g., MCF-7 breast cancer, H1299 lung cancer) by inducing mitochondrial dysfunction and autophagy, with IC₅₀ values ranging from 0.93 to 1.50 µM. Additionally, its antifungal properties highlight its potential as a template for novel antimicrobial agents.

The compound’s stereochemical complexity has also driven advancements in synthetic organic chemistry. The 1996 total synthesis by Barrett et al. utilized an intramolecular Stille coupling to construct its 13-membered macrocyclic ring, a method now widely adopted for similar alkaloids. These efforts not only validate marine natural products as viable drug leads but also enhance understanding of structure-activity relationships in alkaloid chemistry.

Properties

IUPAC Name

(1S,2E,4E,6S,7R,12S,14R,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFUNZCYRUILZ-XVMYYXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019061
Record name Papuamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112455-84-2
Record name Papuamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112455-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papuamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112455842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Papuamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAPUAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6695RBD96K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Discovery and Isolation Protocol

This compound was first isolated from the marine sponge Haliclona sp. collected off the coast of Papua New Guinea. The extraction process involved:

  • Solvent extraction : Fresh sponge material was homogenized and sequentially extracted with methanol, dichloromethane, and ethyl acetate.

  • Chromatographic purification : The crude extract underwent vacuum liquid chromatography (VLC) on silica gel, followed by reversed-phase HPLC to isolate this compound in 0.002% yield (relative to dry sponge weight).

Challenges in Natural Isolation

Natural extraction remains limited by:

  • Low abundance in source organisms (<0.01% yield).

  • Ecological concerns regarding sponge harvesting.

  • Structural complexity complicating analog synthesis for structure-activity studies.

Early Total Synthesis Strategies

1996 Total Synthesis by Overman et al.

The first total synthesis of (−)-papuamine (1996) established foundational methodology:

Key Steps:

  • Starting material : (−)-8, a chiral cyclohexenone derivative.

  • Bis-mesylation and cyanation : Conversion to dinitrile 18 (72% yield).

  • Dieckmann cyclization : Formation of keto ester 21 (65% yield).

  • Reductive amination : Using 1,3-propanediamine and NaBH(OAc)₃ to yield diamines 26 and 27 (71:29 diastereomeric ratio).

Critical Challenges:

  • Diastereoselectivity in reductive amination required precise steric control.

  • Final Pd(II)/Cu(I)-mediated coupling achieved the pentacyclic core with 41% overall yield.

Stereospecific Intramolecular Imino Ene Reaction (2002)

Allenylsilane-Based Cyclization

A 2002 synthesis leveraged an intramolecular imino ene reaction for stereochemical control:

Reaction Sequence:

  • Allenylsilane preparation : From L-proline-derived aldehyde.

  • Imino ene reaction : Forming the cis-decalin system with >95% stereospecificity.

  • Ring-closing metathesis : To construct the 13-membered macrocycle (Grubbs catalyst, 78% yield).

Advantages Over Prior Methods:

  • Reduced step count (15 vs. 22 steps in 1996 synthesis).

  • Improved stereochemical fidelity (ee >98%).

Advances in Protecting Group Strategies

t-Boc Protection in Multi-Step Synthesis

The 1996 route utilized tert-butoxycarbonyl (t-Boc) groups to mitigate side reactions during diamine functionalization:

Protocol:

  • Diamine protection : t-Boc anhydride in THF (0°C, 88% yield).

  • Selective deprotection : TFA-mediated cleavage post-alkyne formation.

Benzyl Ether Cleavage Optimization

Hydrogenolysis (H₂/Pd-C) of benzyl ethers was critical for aldehyde generation in late-stage synthesis:

  • Conditions : 50 psi H₂, 12 h, quantitative yield.

Comparative Analysis of Synthetic Routes

Parameter1996 Synthesis2002 SynthesisNatural Isolation
Total Steps 22155 (extraction)
Overall Yield 4.1%9.8%0.002%
Stereocontrol 71% dr>95% eeN/A
Scalability Milligram scaleGram scaleLimited by biomass

Efficiency Metrics

  • Atom economy : 2002 route improved to 63% vs. 51% in 1996.

  • Catalyst usage : Grubbs catalyst (2002) enabled macrocyclization without racemization .

Chemical Reactions Analysis

Types of Reactions

Papuamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The key transformation in its synthesis is the intramolecular palladium-catalyzed (Stille) coupling reaction . Additionally, the imino ene reaction is crucial for forming the central macrocyclic ring .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include various intermediates that lead to the final pentacyclic structure of this compound. The final product is characterized by its unique diazadiene macrocyclic ring .

Scientific Research Applications

Anticancer Properties

1. Mechanism of Action Against Cancer Cells

Papuamine has been identified as a mitochondria-targeting anticancer agent. Research indicates that it significantly inhibits the viability of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and causing mitochondrial dysfunction. In particular, studies have shown that this compound:

  • Depletes intracellular ATP : This effect is achieved through the loss of mitochondrial membrane potential and increased production of mitochondrial superoxide, leading to enhanced oxidative stress within the cells .
  • Induces apoptosis : this compound activates AMP-activated protein kinase (AMPK), which downregulates signaling pathways associated with cell growth, such as mammalian target of rapamycin (mTOR) and p70S6K .

2. Case Studies on Cancer Cell Lines

Several studies have documented the effects of this compound on various cancer cell lines:

  • Non-Small Cell Lung Cancer : In vitro studies using human NSCLC cell lines (H1299, H226B, A549) demonstrated that this compound significantly inhibited cell viability and colony formation .
  • Breast Cancer : Research on MCF-7 human breast cancer cells revealed that this compound induces autophagy and apoptosis. At specific concentrations, it caused significant reductions in cell survival and mitochondrial damage .
  • Combined Effects with Other Chemotherapeutics : A study explored the combined effects of this compound and doxorubicin on MCF-7 cells, showing enhanced cytotoxicity when both agents were used together at sub-cytotoxic concentrations .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits a range of biological activities:

  • Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including dermatophytes like Trichophyton mentagrophytes, indicating its potential as an antifungal agent .
  • Potential in Other Therapeutic Areas : Marine alkaloids, including this compound, are being investigated for their roles in treating conditions such as inflammation, diabetes, and neurodegenerative diseases due to their diverse biological activities .

Data Summary

The following table summarizes key findings regarding the applications of this compound in cancer research:

Study Focus Cell Line/Model Key Findings Reference
NSCLC ViabilityH1299, H226B, A549Inhibits viability; induces apoptosis
Breast Cancer MechanismMCF-7Induces autophagy; causes mitochondrial damage
Combined ChemotherapyMCF-7 + DoxorubicinEnhanced cytotoxicity with combined treatment
Antifungal ActivityDermatophyteEffective against Trichophyton mentagrophytes

Mechanism of Action

Comparison with Similar Compounds

Conclusion

This compound is a fascinating marine alkaloid with significant potential in various scientific fields. Its complex synthesis, unique chemical structure, and potent biological activities make it a valuable compound for further research and development.

Biological Activity

Papuamine is a pentacyclic alkaloid derived from the marine sponge Haliclona sp. This compound has garnered significant attention in recent years due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique pentacyclic structure, which contributes to its biological activities. Recent studies utilizing X-ray crystallography have revealed details about its stereochemistry and optical properties, indicating that this compound exists in configurationally complex forms that may influence its biological interactions .

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Mitochondrial Dysfunction : this compound has been identified as a mitochondria-targeting anticancer agent. It induces mitochondrial dysfunction in cancer cells, leading to decreased ATP production and increased oxidative stress. This is evidenced by the loss of mitochondrial membrane potential and elevated levels of superoxide generation .
  • Induction of Apoptosis : The compound significantly inhibits cell viability and colony formation in non-small cell lung cancer (NSCLC) cell lines (e.g., H1299, H226B, A549) by triggering apoptosis. This process is associated with the activation of AMP-activated protein kinase (AMPK) and downregulation of mTOR signaling pathways .
  • Autophagy Activation : In addition to inducing apoptosis, this compound has been shown to promote autophagy in cancer cells. This dual action may enhance its anticancer efficacy by targeting multiple cellular pathways .
  • Synergistic Effects with Chemotherapy : Studies have demonstrated that this compound can enhance the efficacy of conventional chemotherapeutics such as doxorubicin in breast cancer cells (MCF-7). The combination treatment results in increased JNK activation without altering the accumulation of doxorubicin within the cells, suggesting an additive effect on cellular signaling pathways rather than pharmacokinetic interactions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell LineMechanism of ActionKey Findings
NSCLC (H1299, A549)Mitochondrial dysfunction, apoptosisInhibited cell viability; induced apoptosis
MCF-7 (Breast Cancer)JNK activation, synergistic with doxorubicinEnhanced cytotoxicity when combined with DOX
MCF-7Autophagy inductionPromoted autophagic processes following mitochondrial damage
NSCLCAMPK activation, mTOR pathway inhibitionReduced ATP levels; inhibited colony formation

Case Studies and Research Findings

  • Non-Small Cell Lung Cancer : this compound was shown to significantly inhibit the viability of NSCLC cells through mitochondrial dysfunction and apoptosis induction. The compound reduced ATP levels in a dose-dependent manner and activated AMPK signaling pathways .
  • Breast Cancer : In MCF-7 cells, this compound not only reduced cell survival but also activated autophagy pathways. The compound's ability to synergize with doxorubicin suggests its potential as a complementary treatment in breast cancer therapy .
  • Antifungal Activity : Beyond its anticancer properties, this compound has also demonstrated antifungal activity against various strains, indicating a broader spectrum of biological activity that warrants further exploration .

Q & A

Q. What are the primary methodological approaches for isolating and characterizing papuamine from natural sources?

this compound is typically isolated from marine sponges (e.g., Haliclona spp.) via organic solvent extraction followed by chromatographic purification. Structural characterization employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm stereochemistry and purity. Synthetic routes, such as those developed by Barrett et al., involve multi-step organic synthesis with a 39% yield, validated through chloride derivative analysis .

Q. How is the cytotoxic activity of this compound assessed in vitro, and what cell lines are commonly used?

Cytotoxicity is quantified using the MTT assay, which measures mitochondrial activity via tetrazolium salt reduction. The human breast cancer line MCF-7 is frequently used, with this compound showing time- and concentration-dependent effects (e.g., 10 µM reduces viability to 1.3% at 24 hours). Cell counting with trypan blue exclusion and fluorescence microscopy for autophagy markers (e.g., LC3) are complementary methods .

Q. What in vitro models are used to evaluate this compound’s antimycobacterial properties?

Mycobacterium marinum serves as a surrogate for M. tuberculosis due to phylogenetic similarity and safety. Zone of Inhibition (ZOI) assays and Minimum Inhibitory Concentration (MIC) tests are standard. This compound exhibits a 15 mm ZOI at 25 µg/disk and an MIC of 6.25 µg/mL against M. marinum, validated through bioassay-guided fractionation .

Advanced Research Questions

Q. What experimental strategies elucidate this compound-induced autophagy and mitochondrial dysfunction in cancer cells?

  • Autophagy: LC3-II lipidation (a marker of autophagosome formation) is detected via western blot and confocal microscopy. This compound (≥5 µM) increases LC3-II levels by 3-fold in MCF-7 cells after 24 hours .
  • Mitochondrial dysfunction: Rhodamine 123 staining reveals dose-dependent loss of membrane potential (e.g., 10 µM reduces fluorescence by 60%). Cytochrome c release and Bax/Bcl-2 ratio shifts are quantified via western blot .
  • JNK pathway: Phosphorylated JNK levels are measured to confirm pathway activation, which precedes autophagy .

Q. How do researchers address contradictory findings in this compound’s concentration-dependent effects on cell viability and autophagy?

Discrepancies arise from assay sensitivity and exposure duration. For example:

  • Low concentrations (2 µM): No cytotoxicity at 24 hours, but prolonged exposure (48+ hours) may trigger apoptosis.
  • High concentrations (10 µM): Rapid LC3-II accumulation and mitochondrial depolarization dominate, masking slower apoptotic pathways. Statistical validation (ANOVA, p < 0.01) and time-lapse experiments are critical to resolving these dynamics .

Q. What methodologies optimize the study of this compound’s synergistic effects with chemotherapeutics like doxorubicin?

  • Soft agar colony formation: Co-treatment with this compound (5–10 µM) and doxorubicin (0.1–1 µM) reduces MCF-7 colony size by 50–70% compared to monotherapy.
  • Intracellular drug accumulation: Fluorescence plate readers (e.g., Tecan Infinite® M1000) quantify doxorubicin uptake, showing this compound enhances retention by 30% .

Q. How is synthetic this compound’s structural fidelity validated for pharmacological studies?

Synthetic batches are compared to natural isolates using:

  • Chiral analysis: NMR and IR spectra confirm stereoisomer purity.
  • Derivatization: Conversion to chloride derivatives ensures structural consistency.
  • Biological activity: Parallel cytotoxicity assays (e.g., MTT) verify bioequivalence .

Key Research Gaps and Future Directions

  • Mechanistic ambiguity: The interplay between JNK activation, autophagy, and apoptosis requires single-cell tracking.
  • In vivo models: Efficacy and toxicity profiles in animal models remain underexplored.
  • Structural analogs: Synthetic derivatives could enhance potency against drug-resistant mycobacteria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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